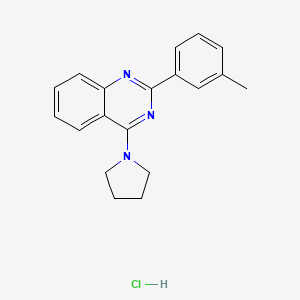
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride, also known as MPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazoline family of compounds and has been found to have a variety of physiological effects. In
作用机制
The mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride is not fully understood. However, it is known to act on a variety of cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has also been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has also been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in lab experiments is that it is a well-studied compound with known synthesis methods and properties. It has also been found to have a variety of potential therapeutic applications, making it a promising compound for further research.
However, there are also limitations to using 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Another limitation is that 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride. One area of research could be to further investigate its potential as an anti-cancer agent, including its efficacy against different types of cancer and its potential use in combination with other drugs.
Another area of research could be to investigate its potential as an anti-inflammatory agent, including its mechanism of action and its efficacy in animal models of inflammation.
Finally, future research could focus on improving the synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride and developing new derivatives with improved properties, such as increased potency or decreased toxicity.
Conclusion
In conclusion, 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride is a well-studied compound with potential therapeutic applications in cancer and inflammation. Its mechanism of action is not fully understood, but it has been found to act on a variety of cellular pathways and enzymes. While there are limitations to using 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in lab experiments, its potential as a therapeutic agent makes it a promising compound for further research.
合成方法
The synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride involves the reaction of 3-methylbenzylamine with 2-chloro-4-(1-pyrrolidinyl)quinazoline in the presence of a catalyst. The reaction yields 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride hydrochloride as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been studied for its potential therapeutic applications in a variety of diseases. One of the major areas of research has been its potential as an anti-cancer agent. Studies have shown that 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis, asthma, and cardiovascular disease. 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
属性
IUPAC Name |
2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3.ClH/c1-14-7-6-8-15(13-14)18-20-17-10-3-2-9-16(17)19(21-18)22-11-4-5-12-22;/h2-3,6-10,13H,4-5,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSPEFVUUKLLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888883.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)

![1-ethyl-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4888911.png)
![2-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B4888918.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4888925.png)
![ethyl 7-methyl-2-[(4-methylphenyl)amino]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate](/img/structure/B4888928.png)
![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)

![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4888966.png)